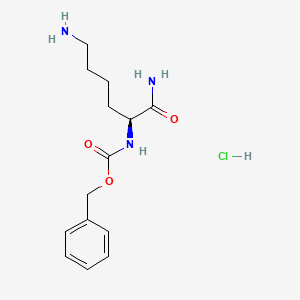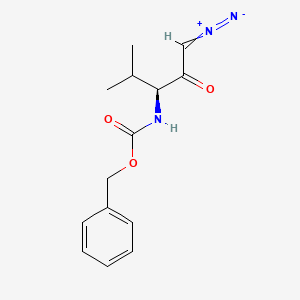![molecular formula C21H26N4O7S · C12H23N B612920 (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine CAS No. 58810-11-0](/img/structure/B612920.png)
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Vue d'ensemble
Description
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine: is a synthetic peptide derivative commonly used in biochemical research. It is a substrate for various proteases, particularly cathepsin B, a lysosomal cysteine protease involved in intracellular protein degradation. This compound is valuable for studying enzyme kinetics and protease activity in various biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine involves the protection of the arginine side chain and the coupling of the protected arginine to a suitable resin. The synthesis typically follows these steps:
Protection of Arginine: The guanidino group of arginine is protected using a suitable protecting group such as 4-methoxybenzenesulfonyl (Mbs).
Coupling to Resin: The protected arginine is coupled to a resin using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection and Cleavage: The protecting groups are removed, and the peptide is cleaved from the resin using a suitable cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine undergoes hydrolysis in the presence of proteases like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing Mbs group.
Substitution: Substitution reactions can occur at the arginine side chain, particularly involving the guanidino group.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Major Products:
Hydrolysis: Cleavage products include smaller peptide fragments and free amino acids.
Oxidation and Reduction: Oxidized or reduced forms of the peptide.
Applications De Recherche Scientifique
Chemistry:
Enzyme Kinetics: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is used to study the kinetics of proteases like cathepsin B, providing insights into enzyme activity and specificity.
Biology:
Cell Biology: The compound is used to investigate the role of proteases in cellular processes, including protein degradation and signal transduction.
Medicine:
Disease Research: this compound is employed in research on diseases involving protease dysregulation, such as cancer and neurodegenerative disorders.
Industry:
Drug Development: The compound is used in the development of protease inhibitors and other therapeutic agents.
Mécanisme D'action
Mechanism: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine acts as a substrate for proteases like cathepsin B. The enzyme cleaves the peptide bond, releasing the Mbs group and generating a measurable signal. This allows researchers to quantify enzyme activity and study the enzyme’s role in various biological processes.
Molecular Targets and Pathways:
Target: Cathepsin B and other proteases.
Pathways: Involved in protein degradation, signal transduction, and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Z-Arg-Arg-AMC: Another substrate for cathepsin B, used for similar applications but with different fluorescent properties.
Z-Phe-Arg-AMC: A substrate for various proteases, including cathepsin B, with different specificity and applications.
Uniqueness: (2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine is unique due to its specific protecting group (Mbs) and its suitability for studying cathepsin B activity over a broad pH range. This makes it particularly valuable for research involving protease activity in different cellular environments.
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJUFKMGZAOPA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718550 | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58810-11-0 | |
| Record name | L-Ornithine, N5-[imino[[(4-methoxyphenyl)sulfonyl]amino]methyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58810-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-N~5~-{Amino[(4-methoxybenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-L-ornithine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)







